CID 78061709
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78061709” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061709” involves a series of chemical reactions under specific conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation method might involve dissolving organic amine in a solvent, adding dianhydride, stirring, dissolving, and reacting .
Industrial Production Methods: Industrial production methods for compound “this compound” are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78061709” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons, leading to the reduction of the compound.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions: The reactions of compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions might require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation might produce oxides, while reduction could yield reduced forms of the compound.
Scientific Research Applications
Compound “CID 78061709” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound “CID 78061709” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. Detailed studies are conducted to elucidate these mechanisms and understand how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds: Compound “CID 78061709” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or properties.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and the resulting properties and applications. By comparing it with similar compounds, researchers can identify its distinct features and potential advantages in various applications .
Properties
Molecular Formula |
C11H15OSi |
---|---|
Molecular Weight |
191.32 g/mol |
InChI |
InChI=1S/C11H15OSi/c1-3-12-10-13(4-2)11-8-6-5-7-9-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
GNNBYCFFZLBVDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Si](C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.